Esculentin-1a(1-21)NH₂: In Vivo Anti-Pseudomonal Keratitis Efficacy vs. Vehicle Control
Esculentin-1a(1-21)NH₂ demonstrates statistically significant in vivo therapeutic efficacy in a murine model of Pseudomonas aeruginosa keratitis, with a 4-log₁₀ reduction in viable corneal bacterial burden compared to vehicle-treated controls [1]. The peptide retains full antimicrobial activity in the presence of 150 mM NaCl and 70% (v/v) human basal tears, conditions that frequently abrogate the activity of many linear AMPs including temporins [1].
| Evidence Dimension | In vivo anti-Pseudomonal efficacy (corneal bacterial burden reduction) |
|---|---|
| Target Compound Data | 4 log₁₀ CFU reduction (from 7.7 log₁₀ in control to significantly lower levels) |
| Comparator Or Baseline | Vehicle control: 7.7 log₁₀ CFU |
| Quantified Difference | Approximately 4 log₁₀ reduction |
| Conditions | Murine P. aeruginosa keratitis model; 40 μM topical administration three times daily for 5 days post-infection |
Why This Matters
This in vivo efficacy data distinguishes Esculentin-1a(1-21)NH₂ from numerous in-class AMPs that demonstrate potent in vitro MIC values but fail to translate to animal models due to salt sensitivity or proteolytic degradation.
- [1] Casciaro B, et al. Esculentin-1a(1-21)NH₂: a frog skin-derived peptide for microbial keratitis. Cell Mol Life Sci. 2015;72:617–627. View Source
